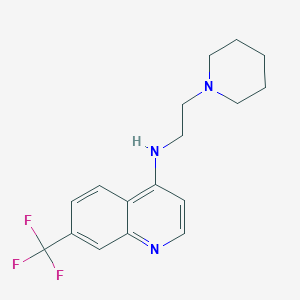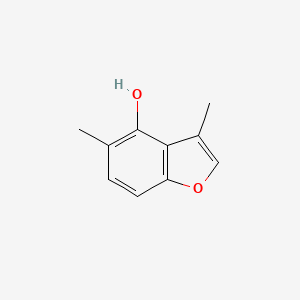
3,5-Dimethylbenzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 4th position on the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,4-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts such as trifluoroacetic anhydride (TFAA) and dimethylaminopyridine (DMAP) has been reported to enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylbenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,5-dimethylbenzofuran-4-one, while electrophilic substitution can introduce halogens, nitro groups, or alkyl groups at various positions on the benzene ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as lysozyme, which plays a role in bacterial cell wall degradation . The compound’s unique structure allows it to bind to these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring structure.
2-Methylbenzofuran: A derivative with a single methyl group at the 2nd position.
4-Hydroxybenzofuran: A derivative with a hydroxyl group at the 4th position.
Uniqueness
3,5-Dimethylbenzofuran-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3 |
Clave InChI |
SGYUJWKSOFPMAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)OC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


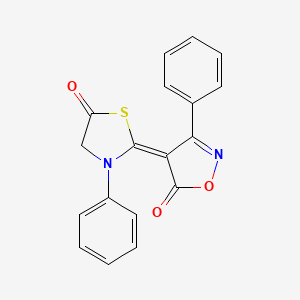
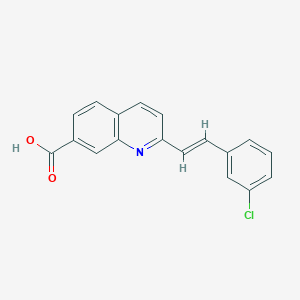
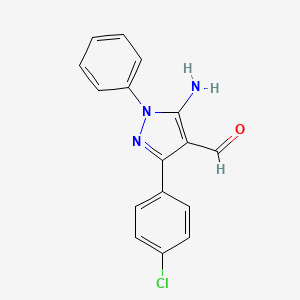
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)


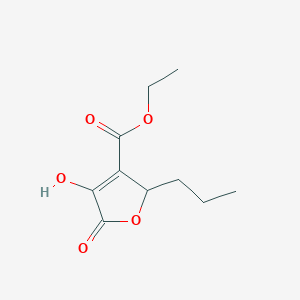
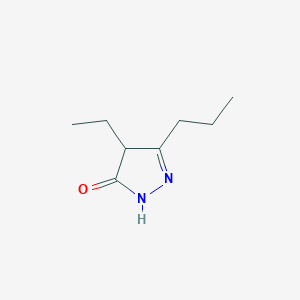
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
